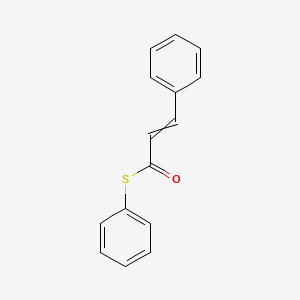

S-phenyl thiocinnamate

Description

Properties

Molecular Formula |

C15H12OS |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

S-phenyl 3-phenylprop-2-enethioate |

InChI |

InChI=1S/C15H12OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H |

InChI Key |

XSLKASMCZXXRNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

S-phenyl thiocinnamate is utilized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Michael Addition Reactions : It serves as an electrophile in Michael addition reactions, forming new carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .

- Organocatalysis : Recent studies highlight its role as a reactive intermediate in organocatalytic processes. The compound can be rearranged into other useful derivatives under mild conditions, showcasing its utility in developing new synthetic methodologies .

Pharmaceutical Applications

The biological activity of S-phenyl thiocinnamate has been investigated extensively, revealing its potential as a therapeutic agent:

- Antimicrobial Activity : Research has shown that S-phenyl thiocinnamate exhibits significant antimicrobial properties against various pathogens. A study indicated that modifications to the thiocinnamate structure can enhance its efficacy against gram-positive bacteria such as Staphylococcus aureus .

- Cytotoxic Effects : In vitro studies have demonstrated that S-phenyl thiocinnamate possesses selective cytotoxicity toward cancer cell lines. The compound's mechanism of action may involve apoptosis induction and disruption of cellular signaling pathways related to cancer progression .

Table 1: Summary of Biological Activities

Materials Science

S-phenyl thiocinnamate has also found applications in materials science, particularly in the development of photo-responsive materials:

- Polymer Functionalization : The compound can be grafted onto polymer backbones to create functionalized materials with unique properties. For instance, incorporating S-phenyl thiocinnamate into polycarbonate matrices allows for the creation of self-healing materials that respond to UV light, enabling reversible cross-linking and de-cross-linking processes .

Table 2: Properties of Functionalized Polymers

Case Study 1: Antimicrobial Efficacy

A study published in the journal MDPI examined the antimicrobial efficacy of S-phenyl thiocinnamate derivatives. The findings suggested that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a correlation between chemical structure and biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds similar to S-phenyl thiocinnamate exhibited IC50 values in the low micromolar range, indicating promising potential for anticancer drug development . The mechanism of action was hypothesized to involve interference with cellular pathways critical for cancer cell survival.

Comparison with Similar Compounds

Table 1: Key Physical Properties of S-Phenyl Thiocinnamate Analogues

Reactivity and Functionalization

- C–H Bond Activation: S-Phenyl thiocinnamate analogs participate in photocatalyzed C–H functionalization. For example, S-phenyl benzenesulfonothioate reacts with aldehydes under eosin Y catalysis, highlighting the role of the S-phenyl group in stabilizing radical intermediates .

- Nucleophilic Substitution: Thioesters like S-phenyl pyrrolidinecarbothioate may undergo nucleophilic attack at the carbonyl carbon, a reactivity shared with thiocinnamates. However, steric effects from the pyrrolidine ring could hinder such reactions compared to linear derivatives .

Spectroscopic and Analytical Data

Example from 3-Phenyl-5-phenylaminocarbonyl-2-thiadiazole ():

- IR Spectroscopy: A strong CO stretch at 1661.9 cm⁻¹ indicates resonance stabilization of the carbonyl group, a feature likely present in S-phenyl thiocinnamate.

- ¹³C NMR: Peaks at 165.32–165.45 ppm correspond to thiocarbonyl carbons, consistent with thioester functionality .

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the reaction of cinnamoyl chloride with thiophenol in dichloromethane (DCM) under inert conditions. The mechanism proceeds via nucleophilic acyl substitution, where the thiophenol’s sulfur atom attacks the electrophilic carbonyl carbon of cinnamoyl chloride, displacing chloride.

Procedure :

-

Dissolve cinnamoyl chloride (14.6 g, 87.68 mmol) in DCM (100 mL).

-

Add thiophenol (8.8 g, 87.68 mmol) dropwise at 0–5°C.

-

Stir for 4–6 hours at room temperature.

-

Wash the organic layer with water, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 5:1) to obtain white crystals.

Optimization and Challenges

-

Temperature Control : Exothermic reaction necessitates cooling to prevent side reactions (e.g., oxidation of thiophenol).

-

Solvent Choice : DCM ensures high solubility but poses environmental and health risks.

-

Purity : Column chromatography is essential to remove unreacted thiophenol and cinnamoyl chloride byproducts.

Solvent-Free Catalytic Method Using FeCl₃/SiO₂

Green Chemistry Approach

A solvent-free protocol employs FeCl₃/SiO₂ as a heterogeneous catalyst, enhancing atom economy and reducing waste. This method aligns with green chemistry principles by eliminating volatile organic solvents.

Procedure :

-

Mix cinnamoyl chloride (1 mmol) and thiophenol (1 mmol) with FeCl₃/SiO₂ (10 mol%).

-

Grind reactants in a mortar for 15–20 minutes at room temperature.

-

Extract with ethyl acetate, filter, and evaporate to isolate the product.

Catalyst Performance

-

Reusability : FeCl₃/SiO₂ retains activity for up to five cycles with minimal yield reduction (<5%).

-

Kinetics : Reaction completes within 20 minutes due to enhanced surface area and Lewis acid catalysis.

Comparative Analysis of Synthesis Methods

Advantages and Limitations

-

Traditional Method : High yields but environmentally hazardous due to DCM.

-

Solvent-Free Method : Faster, greener, and catalyst-reusable but requires catalyst preparation.

Q & A

Q. What validated analytical methods are recommended for quantifying S-phenyl thiocinnamate in synthetic mixtures?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification. For validation, ensure accuracy by spiking known concentrations into matrices (e.g., reaction solvents) and calculating recovery rates (target: 95–105%). Precision should be assessed via intra-day and inter-day repeatability tests (RSD <5%) . Include calibration curves with R² ≥0.995 and use internal standards (e.g., structurally similar thioesters) to correct for matrix effects.

Q. How can researchers optimize the synthesis of S-phenyl thiocinnamate to improve yield and purity?

Methodological steps:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of cinnamoyl chloride to thiophenol to account for volatility losses.

- Solvent selection : Use anhydrous dichloromethane under inert gas to minimize hydrolysis.

- Workup : Extract the product with ethyl acetate, wash with 5% NaHCO₃ to remove acidic byproducts, and purify via silica gel chromatography (hexane:ethyl acetate = 9:1). Monitor reaction progress via TLC (Rf ~0.5) .

Q. What safety protocols are critical when handling S-phenyl thiocinnamate in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and a lab coat.

- Ventilation : Use a fume hood during synthesis due to potential thiol odor and volatility.

- Storage : Keep in amber glass vials at –20°C under nitrogen to prevent oxidation. Degradation products should be analyzed monthly via HPLC .

Advanced Research Questions

Q. How can contradictory data on the stability of S-phenyl thiocinnamate under varying pH conditions be resolved?

Design a systematic stability study:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.

- Sample at intervals (0, 24, 48, 72 hrs) and quantify degradation via HPLC.

- Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Discrepancies may arise from buffer catalysis or light exposure; control these variables rigorously. Replicate published protocols to identify methodological divergences .

Q. What computational strategies are effective for predicting the reactivity of S-phenyl thiocinnamate in nucleophilic acyl substitution reactions?

Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to:

- Calculate electrostatic potential maps to identify electrophilic hotspots.

- Simulate transition states for thioester bond cleavage.

- Compare activation energies with experimental kinetic data to validate models. Use software like Gaussian or ORCA, and archive input/output files for reproducibility .

Q. How should researchers design experiments to probe the biological activity of S-phenyl thiocinnamate while minimizing off-target effects?

- Target identification : Use affinity chromatography with immobilized S-phenyl thiocinnamate to isolate binding proteins from cell lysates.

- Selectivity assays : Test against related enzymes (e.g., serine hydrolases vs. cysteine proteases) using activity-based protein profiling (ABPP).

- Dose-response : Perform IC₅₀ determinations with 8-point concentration curves (0.1–100 µM). Include positive/negative controls (e.g., E-64 for cysteine proteases) .

Methodological & Reporting Standards

Q. What criteria should guide the selection of primary literature for benchmarking S-phenyl thiocinnamate research?

Prioritize studies that:

- Report full experimental details (solvents, temperatures, purification methods).

- Use orthogonal analytical techniques (e.g., NMR + HPLC for purity).

- Disclose negative results (e.g., failed catalytic conditions) to avoid redundancy. Exclude studies lacking spectral data or relying solely on commercial vendor specifications .

Q. How can researchers reconcile discrepancies between theoretical and experimental vibrational spectra of S-phenyl thiocinnamate?

- Experimental : Acquire FT-IR spectra in KBr pellets; note solvent-free conditions.

- Theoretical : Optimize geometry at the B3LYP/6-31G(d) level and simulate spectra.

- Assign peaks : Scale calculated frequencies by 0.96–0.98 and annotate deviations >10 cm⁻¹ as potential anharmonicity or matrix effects .

Cross-Disciplinary Applications

Q. What strategies are recommended for adapting S-phenyl thiocinnamate synthesis to continuous flow chemistry?

Q. How can S-phenyl thiocinnamate be utilized as a mechanistic probe in enzyme inhibition studies?

- Activity assays : Incubate with target enzymes (e.g., papain) and measure residual activity via fluorogenic substrates.

- Kinetic analysis : Determine inhibition modality (competitive/uncompetitive) using Lineweaver-Burk plots.

- Structural validation : Co-crystallize the enzyme-inhibitor complex for X-ray diffraction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.